3-Phenyl-2,4-quinolinediol

Catalog No.
S965471
CAS No.
14933-29-0
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-2,4-quinolinediol

CAS Number

14933-29-0

Product Name

3-Phenyl-2,4-quinolinediol

IUPAC Name

4-hydroxy-3-phenyl-1H-quinolin-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18)

InChI Key

WNISVGSZMGXKHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2,4-Dihydroxy-3-phenylquinoline

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C3C2=O)O

3-Phenyl-2,4-quinolinediol in Scientific Research

While there is currently no extensive research available on the specific applications of 3-Phenyl-2,4-quinolinediol, scientific databases like PubChem do contain information on its structure and properties []. However, some insights can be gleaned from the well-studied parent compound, 2,4-quinolinediol.

Potential Uses based on Similar Structures

2,4-quinolinediol, which lacks the phenyl group on the third position, has been explored for its potential antimicrobial properties []. Given the structural similarities, 3-Phenyl-2,4-quinolinediol might also hold promise in this area. Further research would be needed to confirm this possibility.

3-Phenyl-2,4-quinolinediol is an organic compound with the molecular formula C15H11NO2C_{15}H_{11}NO_2 and a molecular weight of approximately 237.25 g/mol. It is characterized by the presence of a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with two hydroxyl groups at the 2 and 4 positions and a phenyl group at the 3 position. This compound is also known by other names such as 3-phenyl-2,4-dihydroxyquinoline .

Typical of phenolic compounds and quinolines. Key reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
  • Acylation: The hydroxyl groups can react with acyl chlorides to form esters.
  • Alkylation: The nitrogen atom in the quinoline structure can participate in nucleophilic substitution reactions.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts .

Research indicates that 3-Phenyl-2,4-quinolinediol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its antioxidant properties have been highlighted, suggesting potential applications in health-related fields . The compound's ability to interact with DNA has also been investigated, indicating possible implications in cancer research and treatment strategies.

Synthesis of 3-Phenyl-2,4-quinolinediol can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2,4-dihydroxyquinoline with phenylacetaldehyde or other phenolic compounds under acidic conditions.
  • Hydroxylation: Starting from simpler quinoline derivatives, hydroxylation can be performed using reagents like hydrogen peroxide or peracids to introduce hydroxyl groups at the desired positions.
  • Electrophilic Substitution: The introduction of the phenyl group can be accomplished through electrophilic aromatic substitution reactions involving suitable precursors .

Due to its unique structure and biological properties, 3-Phenyl-2,4-quinolinediol has several applications:

  • Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development.
  • Dyes and Pigments: The compound can serve as a precursor for synthesizing dyes due to its chromophoric characteristics.
  • Research: It is utilized in studies related to DNA interactions and as a model compound in electrochemical investigations .

Interaction studies have focused on the ability of 3-Phenyl-2,4-quinolinediol to bind with biological macromolecules such as DNA and proteins. Research has shown that it can intercalate into DNA strands, which may lead to alterations in DNA structure and function. This property is particularly relevant in the context of developing anticancer agents or understanding drug-DNA interactions .

Several compounds share structural similarities with 3-Phenyl-2,4-quinolinediol. Here are some notable examples:

Compound NameStructureNotable Properties
2,4-DihydroxyquinolineQuinoline with two hydroxylsAntimicrobial activity; serves as a precursor
8-HydroxyquinolineHydroxy group at position 8Used in dye synthesis; exhibits fluorescence
5-MethylquinolineMethyl group at position 5Exhibits different biological activities; less studied
2-AminoquinolineAmino group at position 2Known for its antitumor properties

The uniqueness of 3-Phenyl-2,4-quinolinediol lies in its specific arrangement of functional groups that enhance its biological activity compared to these similar compounds. Its dual hydroxyl groups significantly contribute to its reactivity and interaction capabilities, setting it apart in both synthetic and medicinal chemistry contexts .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

237.078978594 g/mol

Monoisotopic Mass

237.078978594 g/mol

Heavy Atom Count

18

UNII

98SFL4LU2U

Dates

Modify: 2023-07-17

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